molecular formula C16H14BrNO2 B11069050 N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine

Cat. No.: B11069050
M. Wt: 332.19 g/mol
InChI Key: IJGWBNCZOPDZOD-UHFFFAOYSA-N
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Description

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a dimethylphenylamine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2,4-dimethylaniline. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds. Its unique properties may also make it useful in materials science or as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine
  • N-[(E)-1-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine
  • N-[(E)-1-(6-fluoro-1,3-benzodioxol-5-yl)methylidene]-N-(2,4-dimethylphenyl)amine

Uniqueness

The uniqueness of this compound lies in its brominated benzodioxole moiety, which can impart distinct chemical and biological properties compared to its chloro or fluoro analogs. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)methanimine

InChI

InChI=1S/C16H14BrNO2/c1-10-3-4-14(11(2)5-10)18-8-12-6-15-16(7-13(12)17)20-9-19-15/h3-8H,9H2,1-2H3

InChI Key

IJGWBNCZOPDZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC3=C(C=C2Br)OCO3)C

Origin of Product

United States

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